molecular formula C17H26N2O2S2 B2565519 1-(Phenethylsulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane CAS No. 2309729-41-5

1-(Phenethylsulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane

Cat. No. B2565519
CAS RN: 2309729-41-5
M. Wt: 354.53
InChI Key: ITKRYSBQPREJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(Phenethylsulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane” is likely a complex organic molecule. It seems to contain a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a tetrahydrothiophene ring, which is a five-membered ring containing four carbon atoms and a sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not known due to the lack of studies on this specific compound .

Scientific Research Applications

Synthesis and Reactivity

  • Novel Synthetic Routes : A study demonstrated silica sulfuric acid as a mild and efficient reagent for the synthesis of 1,4-diazepine derivatives, highlighting a method that could potentially be applied to synthesize compounds like 1-(Phenethylsulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane. These compounds were tested for antimicrobial, antifungal, and anthelmintic activity, indicating their potential in medical research applications (Y. Joshi et al., 2011).
  • Complex Formation : Research into neutral bis(1,4-diaza-1,3-butadiene)nickel complexes and their corresponding monocations provides insights into the molecular and electronic structures of such complexes. This could inform the development of new materials or catalysts involving diazepane-based ligands (N. Muresan et al., 2007).

Potential Applications

  • Bifunctional Compound Synthesis : A novel and efficient method has been developed for the one-pot synthesis of bifunctional diazepine-tetrazole containing compounds, showcasing the versatility of diazepine derivatives in synthesizing complex molecules that could have various scientific applications, such as in materials science or as bioactive compounds (Hamid Mofakham et al., 2012).
  • C−H Functionalization : A method for C−H functionalization of aliphatic compounds through an unusual photochemical reaction of diazoketones, without elimination of nitrogen, was reported. This technique may offer new pathways for the modification or synthesis of compounds related to 1-(Phenethylsulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane, expanding the toolkit available for organic synthesis and chemical modification (L. Rodina et al., 2016).

properties

IUPAC Name

1-(2-phenylethylsulfonyl)-4-(thiolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S2/c20-23(21,14-8-16-5-2-1-3-6-16)19-10-4-9-18(11-12-19)17-7-13-22-15-17/h1-3,5-6,17H,4,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKRYSBQPREJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)CCC2=CC=CC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenethylsulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane

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